molecular formula C20H24N4S B12159604 N-(1-benzylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

N-(1-benzylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12159604
M. Wt: 352.5 g/mol
InChI Key: CGRZMNFYFYJXES-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a synthetic compound that belongs to the class of thienopyrimidines. This compound is characterized by its complex structure, which includes a benzylpiperidine moiety and a thienopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as thiophene derivatives and amidines under acidic or basic conditions.

    Introduction of the Benzylpiperidine Moiety: The benzylpiperidine group is introduced via nucleophilic substitution reactions. This step often involves the use of benzyl halides and piperidine derivatives in the presence of a base like sodium hydride or potassium carbonate.

    Final Coupling: The final step involves coupling the benzylpiperidine moiety with the thienopyrimidine core using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the thienopyrimidine core or the benzylpiperidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenated reagents, bases like sodium hydride, and solvents such as dimethylformamide or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or neuroprotective properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine
  • N-(1-benzylpiperidin-4-yl)-2-furamide
  • N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide

Uniqueness

N-(1-benzylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, such as the thienopyrimidine core and the dimethyl substitutions. These structural elements may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H24N4S

Molecular Weight

352.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H24N4S/c1-14-15(2)25-20-18(14)19(21-13-22-20)23-17-8-10-24(11-9-17)12-16-6-4-3-5-7-16/h3-7,13,17H,8-12H2,1-2H3,(H,21,22,23)

InChI Key

CGRZMNFYFYJXES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3CCN(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

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